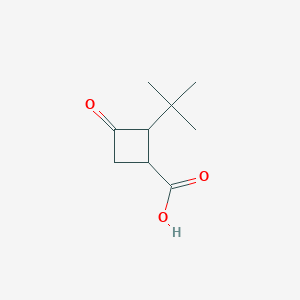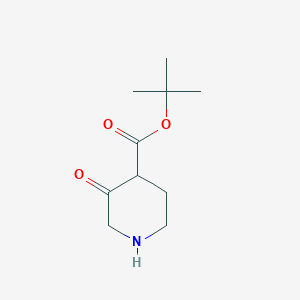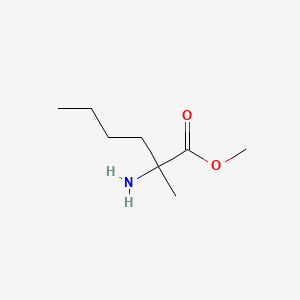![molecular formula C19H21NO4 B15305248 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is a versatile organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is particularly useful for protecting amines during chemical reactions, allowing for selective transformations without interfering with other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or catalytic reduction methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it protects amine groups during chain elongation.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid primarily involves the protection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection enable complex synthetic pathways without unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(((Tert-butoxy)carbonyl)amino)methyl)benzoic acid
- 2-(Boc-aminomethyl)phenylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]methylbenzoic acid
Uniqueness
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the BOC group allows for selective protection of amines, making it a valuable tool in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-7-6-8-14(11-13)15-9-4-5-10-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
MLRRJAYCCCXQNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15305195.png)


![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)
![1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride](/img/structure/B15305214.png)
![bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B15305225.png)
![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
amine hydrochloride](/img/structure/B15305242.png)


